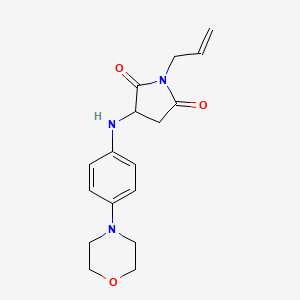

1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidine-2,5-diones are a class of compounds characterized by a five-membered pyrrolidine ring . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine-2,5-diones can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine-2,5-diones can undergo various chemical reactions, including cyclocondensations . The reaction conditions and the substituents on the pyrrolidine ring can greatly influence the outcome of these reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on pyrrolidine-2,3-dione derivatives, including compounds similar to 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, has provided insights into their synthesis and structural characterization. Sundberg, Pearce, and Laurino (1986) discussed the preparation of N-protected pyrrolidine-2,3-diones, such as 1-allyl- and 1-ethoxypyrrolidine-2,3-dione, potentially useful in synthesis, demonstrating the foundational methods for synthesizing and characterizing these compounds (Sundberg, Pearce, & Laurino, 1986). Similarly, Amirnasr et al. (2001) synthesized Co(III) complexes with morpholine and pyrrolidine ligands, providing insights into the structural aspects of similar compounds through X-ray diffraction analysis (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Potential Applications

The research extends to exploring the potential applications of these compounds in various domains. For example, Bayramov et al. (2020) examined polyfunctional organic compounds, including those containing aminomethyl groups and fragments with C=C and C≡C bonds, for their use as inhibitors of acid corrosion and as antimicrobial additives to cutting fluids. This study highlights the versatility and potential industrial applications of compounds structurally related to this compound (Bayramov, Askarova, Mehdiyeva, Agayeva, Mammadov, Mammadova, & Jafarzadeh, 2020).

Furthermore, Rybka et al. (2017) focused on the synthesis of a library of 1,3-substituted pyrrolidine-2,5-dione derivatives, evaluating their anticonvulsant activity. Although not directly related to this compound, this research indicates the broader pharmacological interests in pyrrolidine-dione derivatives, suggesting areas for future investigation into the therapeutic potential of such compounds (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

“1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione” is a pyrrolidine-2,5-dione derivative. Pyrrolidine-2,5-dione derivatives have been shown to inhibit certain enzymes, such as carbonic anhydrase (CA) isoenzymes .

Mode of Action

The compound might interact with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s activity. The morpholinophenylamino group could potentially interact with the enzyme’s active site, leading to changes in the enzyme’s conformation and activity .

Biochemical Pathways

The inhibition of the target enzyme could affect various biochemical pathways in which the enzyme is involved. For example, if the target is a carbonic anhydrase enzyme, it could affect the regulation of pH and fluid balance in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it inhibits a carbonic anhydrase enzyme, it could potentially alter pH regulation and fluid balance at the cellular level .

Propiedades

IUPAC Name |

3-(4-morpholin-4-ylanilino)-1-prop-2-enylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-7-20-16(21)12-15(17(20)22)18-13-3-5-14(6-4-13)19-8-10-23-11-9-19/h2-6,15,18H,1,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMKZPVULGNOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2723822.png)

![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)

![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate](/img/structure/B2723835.png)

![3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723837.png)

![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2723840.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2723841.png)